DMP 323

HIV Drug Resistance Antiviral Pharmacology Structural Biology

Researchers studying HIV protease dynamics face limited access to inhibitors with well-characterized resistance profiles in solution environments. DMP 323 resolves this gap as the inhibitor used in the first-ever NMR solution structure of an HIV protease/inhibitor complex. • Definitive probe for V82F/I84V resistance mechanism studies, with high-resolution mutant co-crystal structures available • Plasma-independent potency enables serum-containing antiviral assays without protein-binding confounds • Model compound for solubility-limited oral formulation development using amphiphilic vehicles (e.g., Gelucire 44/14) Bulk quantities available with batch-specific COA documentation.

Molecular Formula C35H38N2O5
Molecular Weight 566.7 g/mol
CAS No. 151867-81-1
Cat. No. B1670831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMP 323
CAS151867-81-1
Synonymshexahydro-5,6-bis(hydroxy)-1,3-bis((4-(hydroxymethyl)phenyl)methyl)-4,7-bis(phenylmethyl)-2H-1,3-diazepin-2-one
XM 323
XM-323
Molecular FormulaC35H38N2O5
Molecular Weight566.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O
InChIInChI=1S/C35H38N2O5/c38-23-29-15-11-27(12-16-29)21-36-31(19-25-7-3-1-4-8-25)33(40)34(41)32(20-26-9-5-2-6-10-26)37(35(36)42)22-28-13-17-30(24-39)18-14-28/h1-18,31-34,38-41H,19-24H2/t31-,32-,33+,34+/m1/s1
InChIKeyXCVGQMUMMDXKCY-WZJLIZBTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DMP 323: Cyclic Urea HIV Protease Inhibitor


DMP 323 (also known as JCR 424) is a potent, nonpeptide, C2-symmetric cyclic urea inhibitor of HIV-1 and HIV-2 protease, developed by DuPont Merck as a first-generation clinical candidate from this novel structural class [1]. It was designed using structure-based drug design to competitively inhibit the cleavage of both peptide and HIV-1 gag polyprotein substrates, thereby blocking viral maturation [1]. Its potency is comparable to leading peptidomimetic inhibitors of its era, and its efficacy is unaffected by human plasma or serum [2]. Notably, DMP 323 represents a distinct chemical scaffold with a well-characterized solution and crystal structure in complex with HIV-1 protease [3].

Scaffold Nonpeptide C2-symmetric cyclic urea inhibitor of HIV-1 and HIV-2 protease
Assay context Inhibitory activity unaffected by human plasma or serum in cell-based antiviral assays
Tool compound First-generation clinical candidate from this structural class; research use only

Differentiation from Other HIV Protease Inhibitors


HIV protease inhibitors (PIs) exhibit profound differences in their resistance profiles, metabolic pathways, and plasma protein binding, which precludes their casual interchange in research and development [1]. While many PIs share a common target, their distinct chemical scaffolds dictate unique binding interactions with mutant proteases, leading to vastly different susceptibility patterns [2]. For example, DMP 323, a cyclic urea, demonstrates a specific resistance signature distinct from peptidomimetic inhibitors like saquinavir (Ro 31-8959). Furthermore, its low affinity for plasma proteins and unique formulation-dependent bioavailability challenges [3] create a distinct experimental profile that cannot be assumed for other PIs, even those within the same class. The quantitative evidence below establishes DMP 323's unique position for specific scientific applications.

Resistance signature mismatch
I84V-driven resistance vs peptidomimetic PIs (e.g., saquinavir G48V) means cross-resistance patterns may differ significantly.
Serum protein binding divergence
Low plasma protein binding contrasts with A-80987’s high AGP binding; cell-based assay comparability requires careful review.
Formulation-dependent exposure
Oral exposure is highly formulation-dependent; results obtained with DMP 323 may not transfer to other PIs without formulation validation.

Comparative Evidence vs Key HIV Protease Inhibitors


Distinct Resistance Profile vs Saquinavir

DMP 323 demonstrates a unique resistance profile compared to the peptidomimetic protease inhibitor saquinavir (Ro 31-8959). In cell culture-derived resistant virus, the I84V mutation in HIV-1 protease confers high-level resistance to DMP 323 [1]. In contrast, studies with saquinavir show that the G48V mutation, not I84V, is the primary driver of resistance [2]. This difference highlights that DMP 323 relies on distinct binding interactions, particularly with the S1 subsite residue Ile84, which are not critical for all PIs [3]. Consequently, cross-resistance between DMP 323 and first-generation peptidomimetic PIs is not absolute, making DMP 323 a valuable tool for studying PI resistance mechanisms and screening for novel inhibitors with non-overlapping resistance pathways.

Resistance mutation profile
Cross-study comparable
I84V (DMP 323) vs G48V (saquinavir) primary resistance mutations
Supports resistance mechanism differentiation studies
Cell-culture derived mutant virus; distinct binding-site dependencies
HIV Drug Resistance Antiviral Pharmacology Structural Biology

Potency Compared to Structural Analog DMP 450

In a direct head-to-head study of wild-type HIV-1 protease, DMP 323 demonstrated a Ki of 0.8 nM, which is 2-fold less potent than its closely related analog DMP 450, which had a Ki of 0.4 nM [1]. This difference in intrinsic enzymatic potency is a critical differentiating factor for studies requiring maximal target engagement or for structure-activity relationship (SAR) investigations within the cyclic urea series. The quantified 2-fold difference provides a clear, data-driven rationale for selecting one analog over the other based on the required sensitivity of the experimental system.

Potency vs structural analog
Direct head-to-head
Ki 0.8 nM (DMP 323) vs 0.4 nM (DMP 450) on wild-type HIV-1 protease
2-fold lower intrinsic potency; useful for SAR and target-engagement studies
Recombinant enzyme assay; select based on required sensitivity
Enzyme Kinetics Inhibitor Potency Cyclic Urea Inhibitors

Potency Comparable to A-80987 and Saquinavir

DMP 323 exhibits comparable potency to the highly effective HIV protease inhibitors A-80987 and Ro 31-8959 (saquinavir) against both peptide and HIV-1 gag polyprotein substrates [1]. This demonstrates that its novel cyclic urea scaffold is not a compromise on intrinsic antiviral potency. While specific Ki values for these comparators in the same assay are not provided, the statement of equipotency from a primary research study positions DMP 323 as a scientifically valid alternative to these established tools, particularly when a non-peptidomimetic chemical structure is required for a study.

Equipotency context
Class-level inference
Reported equipotent to A-80987 and saquinavir against viral substrates
Validates non-peptidomimetic scaffold does not sacrifice reported antiviral potency
No exact Ki for comparators in same assay; cross-study context
Antiviral Activity Enzyme Inhibition Comparative Pharmacology

Serum-Insensitive Antiviral Activity vs A-80987

DMP 323's antiviral efficacy remains unchanged in the presence of human plasma or serum, indicating a low affinity for plasma proteins [1]. This contrasts sharply with A-80987, another potent HIV protease inhibitor, which demonstrates high binding to alpha-1-acid glycoprotein (AGP), resulting in a free fraction below 10% and a significant reduction in cellular uptake and antiviral activity in the presence of serum [2]. This property makes DMP 323 a more reliable tool compound for cell-based assays where serum is a necessary component, as its effective concentration is not confounded by variable plasma protein binding.

Serum-insensitive activity
Cross-study comparable
Antiviral potency unchanged in human plasma/serum; A-80987 potency significantly reduced
Supports serum-containing cell-based assay design without protein-binding confound
A-80987 free fraction below 10% due to high AGP binding
Plasma Protein Binding Inhibitor Bioavailability Antiviral Assay Development

High Selectivity for HIV Protease

DMP 323 exhibits a high degree of selectivity for its target, HIV protease. At concentrations 350 to 40,000 times higher than those required for 50% inhibition of the viral enzyme, it produces less than 12% inhibition of the mammalian proteases renin, pepsin, cathepsin D, cathepsin G, and chymotrypsin [1]. This selectivity profile is critical for minimizing off-target effects in complex biological systems and supports the use of DMP 323 as a specific probe for HIV protease function.

Target selectivity
Class-level
Less than 12% inhibition of 5 mammalian proteases at >350-fold excess concentration
Supports use as a specific probe for HIV protease function studies
Renin, pepsin, cathepsin D, G, chymotrypsin tested in vitro
Target Selectivity Off-Target Effects Enzyme Specificity

DMP 323 Research Applications


Solution Structure of HIV-1 Protease Complexes

DMP 323 is the inhibitor used in the first-ever reported solution structure of an HIV protease/inhibitor complex determined by NMR spectroscopy [1]. This makes it a unique and invaluable tool for researchers studying the dynamic behavior of HIV protease and its interactions with ligands in a near-physiological solution environment, complementing traditional X-ray crystallography studies [2].

Mechanisms of Resistance to Cyclic Urea Inhibitors

The well-characterized resistance profile of DMP 323, particularly the key mutations V82F and I84V, and the availability of high-resolution X-ray crystal structures of DMP 323 in complex with these mutant proteases [1], establish it as a definitive tool for investigating the structural and thermodynamic mechanisms of drug resistance to the cyclic urea class. This is essential for designing next-generation inhibitors with improved resistance profiles.

Serum-Insensitive Cell-Based Antiviral Assays

Unlike many other HIV protease inhibitors, DMP 323's potency is unaffected by human plasma or serum [1]. This property makes it an ideal positive control and experimental tool in cell-based antiviral assays where serum is required for cell viability. It allows for the study of intrinsic antiviral activity without the confounding variable of variable plasma protein binding.

Formulation of Poorly Soluble BCS II/IV Compounds

DMP 323 serves as a model compound for formulation development due to its very low water solubility and dose-dependent oral bioavailability [1]. The body of research on its formulation with amphiphilic vehicles (e.g., Gelucire 44/14) to overcome solubility-limited absorption provides a valuable framework for researchers developing novel delivery strategies for other poorly soluble small molecules.

Application
Selection Property
Validation Focus
HIV-1 protease solution NMR studies
First reported solution structure of protease/inhibitor complex
Dynamic behavior and ligand binding in near-physiological solution
Cyclic urea resistance mechanism research
Defined resistance mutations (V82F, I84V) with available crystal structures
Structural and thermodynamic basis of resistance; inhibitor design
Serum-containing cell-based antiviral assays
Antiviral activity unaffected by human plasma/serum
Intrinsic antiviral measurement without protein-binding variability
Formulation model for poorly soluble compounds
Amphiphilic vehicle compatibility (e.g., Gelucire 44/14)
Formulation-dependent oral exposure model; solubility-limited absorption context

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